1. Lipophilicity Enhancement vs. Non-Fluorinated Analog (XLogP3 Δ = 0.8)
The target compound exhibits an XLogP3 of -0.3, compared to -1.1 for the non-fluorinated analog 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid, representing a +0.8 log unit increase in lipophilicity [1]. This shift is attributable to the two fluorine atoms on the α-carbon. In medicinal chemistry, an XLogP increase of this magnitude is associated with measurably improved passive membrane permeability and potentially higher oral bioavailability [2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.3 |
| Comparator Or Baseline | 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid: XLogP3 = -1.1 |
| Quantified Difference | ΔXLogP3 = +0.8 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
This difference can be decisive when selecting a triazole-acetic acid scaffold for cell-permeable probe or lead compound design, as the non-fluorinated analog may be insufficiently lipophilic to cross biological membranes.
- [1] PubChem. 2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid (CID 127004742) and 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid (CID 54443549). https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-30). View Source
- [2] Hagmann, W.K. The Many Roles for Fluorine in Medicinal Chemistry. J. Med. Chem. 2008, 51, 4359–4369. View Source
